
SBP-7455: A Comparative Analysis of Kinase
Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SBP-7455
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For Researchers, Scientists, and Drug Development Professionals

SBP-7455 is a potent, orally active, dual inhibitor of Unc-51 like autophagy activating kinase 1

(ULK1) and ULK2, key regulators of autophagy initiation.[1][2][3] Developed as a next-

generation inhibitor, SBP-7455 demonstrates improved potency and drug-like properties

compared to its predecessor, SBI-0206965.[4][5] This guide provides a comparative analysis of

the cross-reactivity of SBP-7455 with other kinases, based on available experimental data.

Potency against Primary Targets: ULK1 and ULK2
SBP-7455 exhibits high potency against its primary targets, ULK1 and ULK2. The half-maximal

inhibitory concentrations (IC50) have been determined using in vitro biochemical assays.

Kinase IC50 (nM) Assay

ULK1 13 ADP-Glo[1][6]

ULK2 476 ADP-Glo[1][6]

ULK1 236 NanoBRET[7]

Cross-Reactivity with Other Kinases
While a comprehensive kinome-wide selectivity profile for SBP-7455 is not publicly available,

studies indicate a higher degree of selectivity for SBP-7455 compared to the first-generation
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inhibitor, SBI-0206965.

One notable off-target kinase for the predecessor compound, SBI-0206965, is Focal Adhesion

Kinase (FAK). Research on SBP-7455 has shown that it exhibits reduced inhibition of FAK,

particularly at higher concentrations, suggesting an improved selectivity profile.[8]

Further detailed screening of SBP-7455 against a broad panel of kinases would be necessary

to fully elucidate its cross-reactivity profile.

Signaling Pathway and Experimental Workflow
The primary signaling pathway targeted by SBP-7455 is the autophagy initiation pathway,

which is regulated by the ULK1/2 complex.
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Caption: SBP-7455 inhibits the ULK1/ULK2 complex in the autophagy pathway.

A common experimental workflow to determine the inhibitory activity of compounds like SBP-
7455 involves a kinase assay followed by data analysis.
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Caption: General workflow for determining kinase inhibitor potency using an in vitro assay.

Experimental Protocols
ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay used to measure kinase

activity by quantifying the amount of ADP produced during a kinase reaction.

Kinase Reaction: The kinase, its substrate, ATP, and the test compound (SBP-7455) are

incubated together in the reaction buffer.
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ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to

terminate the kinase reaction and deplete the remaining ATP.

Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert

ADP to ATP and introduce luciferase and luciferin to produce light.

Signal Measurement: The luminescence is measured using a plate reader, where the light

signal is proportional to the ADP concentration and, therefore, the kinase activity.

NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay measures the apparent affinity of a test compound for a kinase target

in live cells.

Cell Preparation: Cells are transiently transfected with a plasmid expressing the kinase of

interest fused to NanoLuc® luciferase.

Tracer and Inhibitor Addition: A cell-permeable fluorescent energy transfer probe (tracer) that

binds to the kinase is added, along with the test compound (SBP-7455).

BRET Measurement: The NanoBRET™ substrate is added, and the Bioluminescence

Resonance Energy Transfer (BRET) signal is measured. The inhibitor competes with the

tracer for binding to the kinase, resulting in a decrease in the BRET signal.

Data Analysis: The IC50 value is determined by measuring the ability of the test compound

to displace the tracer.

Conclusion
SBP-7455 is a highly potent dual inhibitor of ULK1 and ULK2. While comprehensive data on its

cross-reactivity with a wide range of kinases is not yet publicly available, initial findings suggest

an improved selectivity profile over its predecessor, SBI-0206965, with notably less inhibition of

FAK. Further kinome-wide screening will be crucial to fully characterize the selectivity of SBP-
7455 and its potential for off-target effects. The experimental protocols described provide a

basis for the continued investigation and comparison of SBP-7455's activity against other

kinases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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